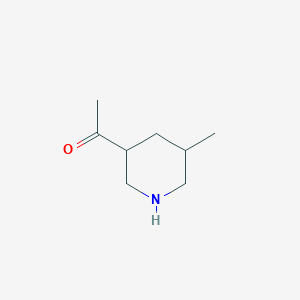![molecular formula C9H17NO2S B13164022 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylbicyclo[311]heptane-2-sulfonamide is a bicyclic compound characterized by its unique structure, which includes a sulfonamide group attached to a bicyclo[311]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[3.1.1]heptane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the bicyclic compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
- 6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may have different functional groups, such as alcohols or aldehydes.
Propriétés
Formule moléculaire |
C9H17NO2S |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3,(H2,10,11,12) |
Clé InChI |
ZLBKRNMJLKZDRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)

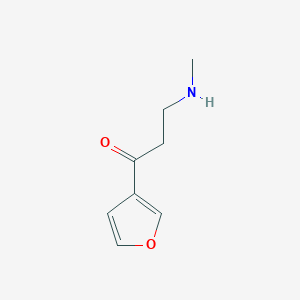


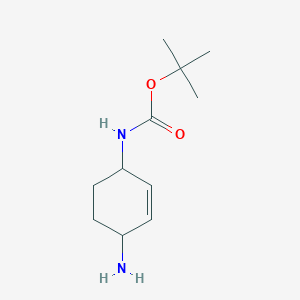
![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)

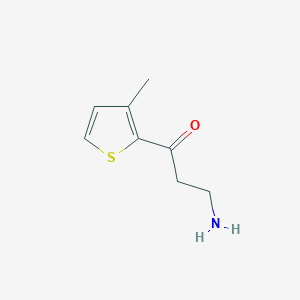
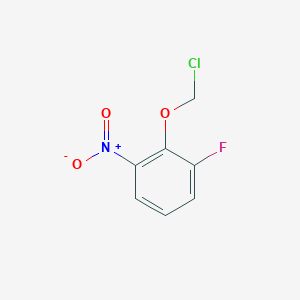
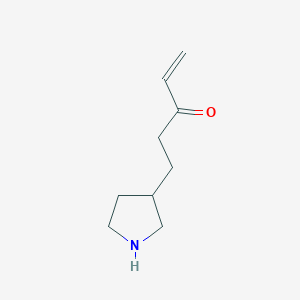

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
